molecular formula C10H11NO2 B8811758 5-Dimethylaminophthalide CAS No. 65399-09-9

5-Dimethylaminophthalide

Cat. No.: B8811758
CAS No.: 65399-09-9
M. Wt: 177.20 g/mol
InChI Key: DPTAYXRMLJNOCN-UHFFFAOYSA-N
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Description

5-Dimethylaminophthalide is a bicyclic organic compound featuring a phthalide core (a benzofused γ-lactone) with a dimethylamino (-N(CH₃)₂) substituent at the 5-position of the aromatic ring. This structure confers unique physicochemical properties, including moderate polarity due to the lactone ring and basicity from the tertiary amine group.

Properties

CAS No.

65399-09-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-(dimethylamino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H11NO2/c1-11(2)8-3-4-9-7(5-8)6-13-10(9)12/h3-5H,6H2,1-2H3

InChI Key

DPTAYXRMLJNOCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)OC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Dimethylaminophthalide with compounds sharing functional or structural similarities, as inferred from the evidence:

Functional Analog: Ranitidine Amino Alcohol Hemifumarate

Structure: [5-[(Dimethylamino)methyl]furan-2-yl]methanol (hemifumarate salt) . Comparison:

  • Core Heterocycle: Ranitidine’s derivative features a furan ring, whereas this compound contains a benzofused lactone.
  • Substituent: Both compounds have a dimethylamino group, but its position differs—attached to a furan sidechain in Ranitidine vs. directly on the aromatic ring in this compound.
  • Reactivity: The lactone in this compound may undergo hydrolysis under basic conditions, while the furan-alcohol structure in Ranitidine’s derivative is more stable but prone to oxidation .

Positional Analog: Dimethyl 5-Aminoisophthalate

Structure: Benzene ring with 5-amino and two methyl ester groups at positions 1 and 3 . Comparison:

  • Functional Groups: Dimethyl 5-aminoisophthalate lacks the lactone ring but shares a 5-amino substituent. The dimethylamino group in this compound enhances electron-donating effects compared to the primary amine in this compound.
  • Applications: Both may serve as intermediates, but the ester groups in Dimethyl 5-aminoisophthalate make it more suitable for polymer synthesis, whereas the lactone in this compound could facilitate cyclization reactions .

Substituent Analog: 5-Amino-2-nitrobenzoic Acid

Structure: Benzene ring with 5-amino and 2-nitro groups, plus a carboxylic acid . Comparison:

  • Electronic Effects: The nitro group in 5-Amino-2-nitrobenzoic acid introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in this compound.
  • Solubility: The carboxylic acid in 5-Amino-2-nitrobenzoic acid increases aqueous solubility, whereas this compound’s lactone and tertiary amine may limit solubility in polar solvents .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Functional Groups Potential Applications
This compound Phthalide (lactone) 5-dimethylamino Lactone, tertiary amine Pharmaceutical intermediates
Ranitidine Amino Alcohol Furan Dimethylaminomethyl, alcohol Hemifumarate salt, alcohol Ranitidine synthesis/metabolite
Dimethyl 5-Aminoisophthalate Benzene (isophthalate) 5-amino, methyl esters Ester, primary amine Polymer/dye intermediates
5-Amino-2-nitrobenzoic Acid Benzene 5-amino, 2-nitro, carboxylic acid Carboxylic acid, nitro, amine Explosives/dye precursors

Research Findings and Challenges

  • Synthetic Pathways: this compound’s synthesis likely involves nitration or amination of phthalide precursors, analogous to methods for 5-amino derivatives .
  • Analytical Challenges: As noted in , comparative studies may face extraction inefficiencies or artifactual compound formation during analysis, complicating purity assessments .
  • Stability: The lactone ring in this compound is sensitive to hydrolysis, unlike the more stable ester or furan groups in analogs .

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